3-Bromo-5-methylmandelic Acid in Advanced Drug Discovery: Physicochemical Profiling and Synthetic Workflows
3-Bromo-5-methylmandelic Acid in Advanced Drug Discovery: Physicochemical Profiling and Synthetic Workflows
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic selection of chiral building blocks dictates the efficiency of chemical space exploration. Mandelic acid and its derivatives have long been recognized as privileged scaffolds, offering a rare convergence of chirality, hydrogen-bonding capacity, and acid-base tunability[1].
Among these, 3-Bromo-5-methylmandelic acid emerges as a highly specialized, trifunctional building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable node for orthogonal reactivity. The integration of an aryl bromide, a benzylic hydroxyl group, and a carboxylic acid provides three distinct handles for functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven, self-validating experimental workflows.
Physicochemical Profiling & Core Data
Before deploying any building block in a high-throughput or scale-up environment, its fundamental parameters must be strictly defined to ensure stoichiometric accuracy and analytical tracking. The core data for 3-Bromo-5-methylmandelic acid is summarized in Table 1.
Table 1: Core Physicochemical Data
| Parameter | Value | Analytical Significance |
| Chemical Name | 3-Bromo-5-methylmandelic acid | IUPAC standard nomenclature. |
| Synonyms | 2-(3-Bromo-5-methylphenyl)-2-hydroxyacetic acid | Commonly used in legacy literature[2]. |
| CAS Registry Number | 1261819-72-0 | Critical for procurement and database querying[3]. |
| Molecular Weight | 245.07 g/mol | Required for precise stoichiometric calculations[2]. |
| Molecular Formula | C9H9BrO3 | Confirms the presence of the bromo and methyl substitutions[2]. |
| Isotopic Signature | ~1:1 ratio of M and M+2 peaks | The 79 Br and 81 Br isotopes provide a distinct mass spectrometry signature, aiding in LC-MS tracking. |
Structural Rationale & Mechanistic Utility
The utility of 3-Bromo-5-methylmandelic acid lies in the causality behind its structural modifications compared to the parent mandelic acid. Each functional group serves a specific, predictable role in synthetic workflows:
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The Aryl Bromide ( Csp2−Br ) Handle: The meta-bromo substitution is a classical handle for transition-metal catalysis. It readily undergoes oxidative addition with Palladium (Pd) or Nickel (Ni) catalysts, enabling Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings[4]. This allows chemists to rapidly expand the aromatic core into complex biaryl systems.
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The Alpha-Hydroxy Acid Core: This moiety is the stereogenic heart of the molecule. It can be utilized as a chiral resolving agent or incorporated directly into Active Pharmaceutical Ingredients (APIs). Recently, this core has proven invaluable in DNA-Encoded Libraries (DELs) for the synthesis of α -ketoamides—critical pharmacophores for protease inhibition[5].
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The Methyl Substituent: The addition of a methyl group at the 5-position is a deliberate steric and lipophilic modulation. It increases the overall logP of the molecule, which often translates to improved membrane permeability in cellular assays, while providing a steric shield that can dictate the regioselectivity of subsequent aromatic functionalizations.
Orthogonal reactivity pathways of 3-Bromo-5-methylmandelic acid in organic synthesis.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol described below operates as a self-validating system. Analytical checkpoints are embedded directly into the workflow to prevent the propagation of synthetic errors.
Protocol A: Chiral Resolution via Diastereomeric Salt Formation
Causality: 3-Bromo-5-methylmandelic acid is often synthesized as a racemate. Because biological targets are stereospecific, enantiomeric purity is non-negotiable. We utilize fractional crystallization with a chiral amine to separate the enantiomers[1].
Step-by-Step Methodology:
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Salt Formation: Dissolve racemic 3-Bromo-5-methylmandelic acid (1.0 eq) in a mixture of ethyl acetate and ethanol (80:20 v/v) at 60°C. Slowly add (R)-(+)-1-phenylethylamine (0.5 eq) dropwise. Rationale: Using 0.5 equivalents ensures that only the least soluble diastereomeric salt precipitates, maximizing initial enantiomeric excess (ee).
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Crystallization: Allow the solution to cool to room temperature over 4 hours, then age at 4°C for 12 hours. Filter the resulting crystals and wash with cold ethyl acetate.
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Liberation: Suspend the isolated crystals in water and acidify to pH 1 using 1M HCl. Extract the liberated enantiopure acid with methyl tert-butyl ether (MTBE). Dry the organic layer over Na2SO4 and concentrate in vacuo.
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System Validation (Chiral HPLC): Dissolve a 1 mg sample in water:methanol (85:15). Inject 20 µL into an HPLC equipped with a Chiral C18 reversed-phase column and a Diode Array Detector (DAD). Monitor at 270 nm[6].
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Pass Criteria: Enantiomeric excess (ee) > 99%. If ee < 99%, repeat the crystallization step.
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Protocol B: On-DNA Synthesis of α -Ketoamides
Causality: α -Ketoamides are notoriously difficult to synthesize directly on-DNA due to the instability of highly reactive precursors in aqueous environments. By using 3-Bromo-5-methylmandelic acid as an α -hydroxyamide precursor, we achieve stable amide coupling followed by a controlled, collective oxidation step[5].
Step-by-Step Methodology:
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Amidation (Coupling): To a solution of DNA-conjugated amine (1 nmol) in 250 mM MOPS buffer (pH 6.5), add 3-Bromo-5-methylmandelic acid (100 eq), EDC (100 eq), and sNHS (100 eq). Incubate at room temperature for 4 hours.
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Precipitation & Recovery: Add 10% volume of 5M NaCl and 3 volumes of cold ethanol. Centrifuge at 14,000 rpm for 30 minutes to pellet the DNA- α -hydroxyamide intermediate.
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Oxidation: Resuspend the pellet in water. Add K2RuO4 (20 eq) and K2S2O8 (200 eq) in a basic buffer (pH 9.0). Incubate for 2 hours at room temperature to oxidize the α -hydroxyl group to a ketone.
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System Validation (UHPLC-MS): Analyze the final product via Ultra-High-Performance Liquid Chromatography-Mass Spectrometry.
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Pass Criteria: Observation of a distinct -2 Da mass shift from the intermediate (loss of two hydrogen atoms during oxidation), confirming the successful generation of the α -ketoamide[5].
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Step-by-step on-DNA coupling-oxidation strategy for alpha-ketoamide library generation.
Quantitative Data Summaries
To benchmark the performance of 3-Bromo-5-methylmandelic acid in the aforementioned workflows, Table 2 provides expected quantitative metrics derived from standardized validation runs.
Table 2: Expected Experimental Metrics & Validation Thresholds
| Workflow Phase | Target Metric | Expected Value | Analytical Method | Corrective Action if Failed |
| Chiral Resolution | Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC-DAD (270 nm) | Perform secondary recrystallization of the diastereomeric salt. |
| Chiral Resolution | Mass Recovery | 35 - 40% (Max 50%) | Gravimetric Analysis | Optimize crystallization cooling rate. |
| On-DNA Amidation | Conversion Yield | > 85% | UHPLC-MS | Increase EDC/sNHS equivalents; check buffer pH. |
| On-DNA Oxidation | Mass Accuracy Shift | Exact -2.016 Da | High-Resolution MS | Ensure K2RuO4 catalyst is fresh; extend reaction time. |
References
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National Center for Biotechnology Information. "2-(3-Bromo-5-methylphenyl)-2-hydroxyacetic acid - PubChem - NIH". PubChem. Available at: [Link]
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Interchim. "ACCELA - Product List - Interchim (CAS 1261819-72-0)". Interchim. Available at: [Link]
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Royal Society of Chemistry. "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review". RSC Advances. Available at: [Link]
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Taylor & Francis. "Mandelic acid – Knowledge and References". Taylor & Francis Knowledge Centers. Available at: [Link]
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National Institutes of Health (PMC). "Unlocking the potential of mandelic acid derivatives (Pd-catalyzed decarboxylative cross-coupling)". PMC. Available at:[Link]
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American Chemical Society. "Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy". Organic Letters. Available at: [Link]
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- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]
- 2. 2-(3-Bromo-5-methylphenyl)-2-hydroxyacetic acid | C9H9BrO3 | CID 117363970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACCELA - Product List [interchim.com]
- 4. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
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